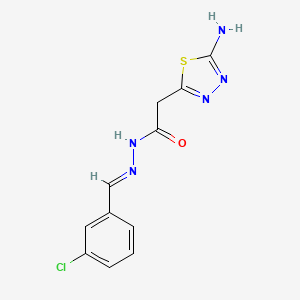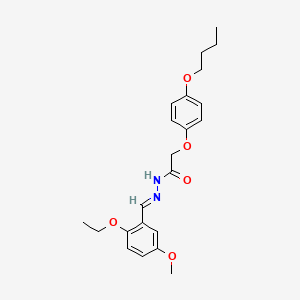
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide involves inhibiting specific enzymes and pathways in cancer and fungal cells. The compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, the compound induces apoptosis by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits minimal toxicity towards normal cells, indicating its selectivity towards cancer and fungal cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits several advantages for lab experiments. The compound has a high yield and purity, making it easy to obtain and work with. Additionally, the compound exhibits potent activity against cancer and fungal cells, making it an excellent candidate for further research.
However, the compound has some limitations for lab experiments. The compound's solubility in water is limited, making it challenging to work with aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, making it difficult to optimize its activity.
Orientations Futures
There are several future directions for the research of 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. One of the significant areas of research is the optimization of the compound's activity and selectivity towards cancer and fungal cells. Additionally, the compound's potential as a drug delivery system for cancer therapy is an exciting area of research. Finally, the compound's potential as an agricultural fungicide is an area of research that warrants further investigation.
Conclusion
In conclusion, 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a chemical compound that exhibits potent activity against cancer and fungal cells. The compound's mechanism of action involves inhibiting specific enzymes and pathways, leading to cell death. The compound exhibits several advantages for lab experiments, including high yield and purity and potent activity against cancer and fungal cells. However, the compound has some limitations, including limited solubility in water and an unclear mechanism of action. There are several future directions for the research of this compound, including optimization of its activity and selectivity towards cancer and fungal cells and its potential as a drug delivery system and agricultural fungicide.
Applications De Recherche Scientifique
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields. One of the significant research areas is cancer therapy. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation.
Another area of research is the compound's potential as an antifungal agent. Studies have shown that 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Propriétés
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-4-6-13-28-18-7-9-19(10-8-18)29-16-22(25)24-23-15-17-14-20(26-3)11-12-21(17)27-5-2/h7-12,14-15H,4-6,13,16H2,1-3H3,(H,24,25)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBCRHHIXLRWJD-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
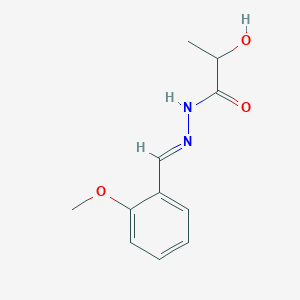
![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)
![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)
![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![N-(4-chlorobenzyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868369.png)
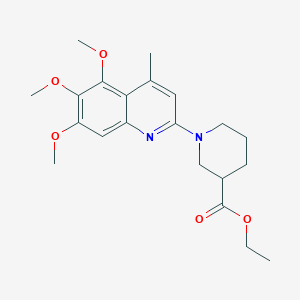

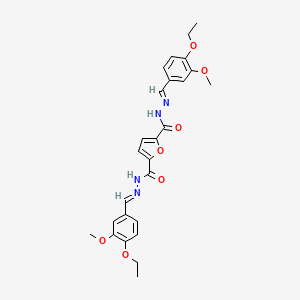
![4-fluorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3868392.png)
![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3868412.png)
